

Application Note: Liquid-Liquid Extraction of Chloramphenicol-d5 from Biological Matrices

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Compound of Interest

Compound Name: Chloramphenicol-d5-2

Cat. No.: B15560190

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Abstract

This application note details robust liquid-liquid extraction (LLE) procedures for the efficient recovery of Chloramphenicol-d5 (CAP-d5), a common internal standard for the quantification of Chloramphenicol, from various biological matrices. The described protocols are optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are applicable to a wide range of sample types, including plasma, urine, tissue, milk, and honey, ensuring high recovery and sample purity.

Introduction

Chloramphenicol is a broad-spectrum antibiotic, the use of which is banned in food-producing animals in many countries due to its potential adverse health effects in humans.^[1] Consequently, sensitive and reliable analytical methods are required for its detection at low levels. Stable isotope-labeled internal standards, such as Chloramphenicol-d5, are crucial for accurate quantification by LC-MS/MS, as they compensate for variations during sample preparation and analysis.^{[2][3]}

Liquid-liquid extraction is a widely employed technique for the isolation of analytes from complex biological matrices.^{[4][5]} This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This application note provides detailed LLE protocols for CAP-d5, adaptable to different biological samples.

Experimental Materials and Reagents

- Chloramphenicol-d5 (CAP-d5) standard solution (e.g., 100 µg/mL in acetonitrile)[6]
- Ethyl Acetate (HPLC grade)
- Acetonitrile (HPLC grade)
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Sodium Chloride (NaCl)
- Acetate buffer (0.05 M, pH 5.2)
- β -glucuronidase
- Deionized water
- Polypropylene centrifuge tubes

Sample Preparation

The choice of extraction solvent and pre-treatment steps depends on the specific matrix. Ethyl acetate and acetonitrile are commonly used extraction solvents for Chloramphenicol.[7]

Protocol 1: Extraction from Plasma, Urine, and Tissue (Liver, Kidney, Muscle)[7]

- To a 5 g homogenized sample, add 30 µL of the CAP-d5 internal standard solution.
- Add 3 mL of 0.05 M acetate buffer (pH 5.2) and 50 µL of β -glucuronidase.
- Homogenize the mixture for approximately 1 minute and hydrolyze for 1 hour at 50°C.
- After hydrolysis, add 10 mL of ethyl acetate and homogenize.
- Centrifuge at 2,930 x g for 10 minutes at approximately 6°C.

- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction from Milk, Dairy Products, and Fatty Matrices[7]

- To a 5 g sample, add 30 μ L of the CAP-d5 internal standard.
- Add 5 mL of water and 1 g of NaCl, followed by 10 mL of acetonitrile.
- Homogenize the mixture and then centrifuge at 2,930 \times g for 10 minutes at 6°C.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.
- Redissolve the residue in 6 mL of 4% NaCl solution.
- Add 3 mL of hexane and shake gently for a clean-up step. This step may be repeated.
- The aqueous layer is then further processed, often by solid-phase extraction (SPE), before analysis.

Protocol 3: Extraction from Honey and Aqueous Samples[6][7]

- To a 5 g sample, add 30 μ L of the CAP-d5 internal standard.
- Add 5 mL of water and 10 mL of ethyl acetate.
- Homogenize and then centrifuge at 2,930 \times g for 10 minutes at 6°C.
- Collect the upper organic layer and evaporate to dryness under a nitrogen stream at 45°C.
- Redissolve the residue in 6 mL of 4% NaCl.
- Perform a clean-up step by adding 3 mL of hexane and shaking. This can be repeated.
- The aqueous solution can then be further purified by SPE.

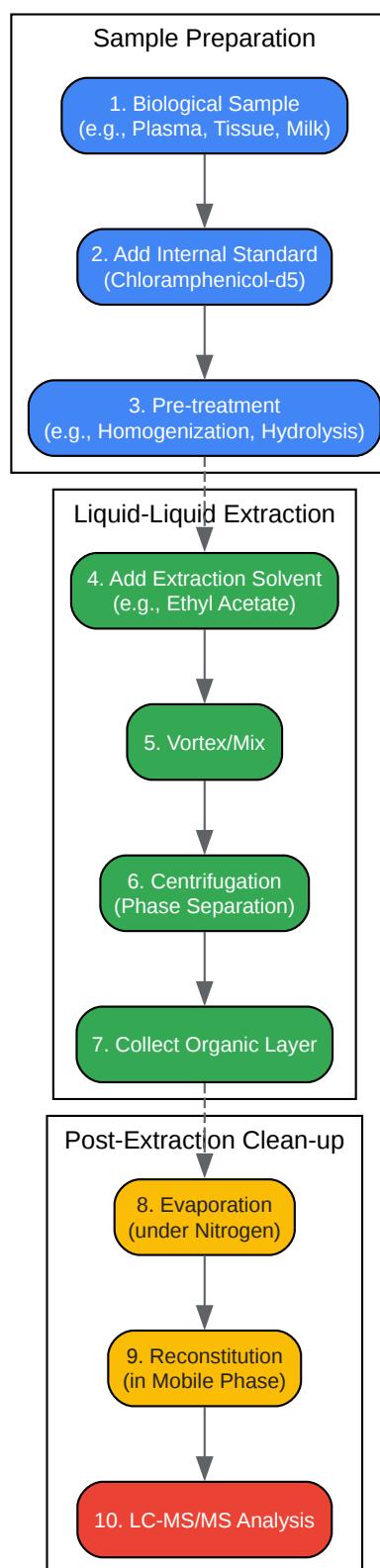
Quantitative Data Summary

The following table summarizes typical performance data for LLE of Chloramphenicol from various matrices, where Chloramphenicol-d5 is used as an internal standard.

| Matrix | Extraction Solvent | Recovery (%) | Repeatability (RSD, %) | Within-Laboratory Reproducibility (RSD, %) | Reference |
|------------------------|----------------------------|---------------|------------------------|--|-----------|
| Various Animal Tissues | Acetonitrile/Ethyl Acetate | 92.1 - 107.1 | 4.4 - 11.0 | 4.7 - 13.6 | [8][9] |
| Milk | Acetonitrile | Not specified | <15 | Not specified | [4] |
| Honey | Ethyl Acetate | Not specified | Not specified | Not specified | [10] |
| Chicken Tissue | Ethyl Acetate | Not specified | <10 at 0.1 & 0.3 µg/kg | Not specified | [11] |

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general experimental workflow for the liquid-liquid extraction of Chloramphenicol-d5 from a biological matrix.



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Caption: General workflow for LLE of Chloramphenicol-d5.

Conclusion

The liquid-liquid extraction protocols presented in this application note provide a reliable and efficient means of isolating Chloramphenicol-d5 from a variety of complex biological matrices. The choice of solvent and pre-treatment steps can be adapted to the specific sample type to achieve optimal recovery and purity for subsequent LC-MS/MS analysis. The use of Chloramphenicol-d5 as an internal standard is essential for accurate and precise quantification of Chloramphenicol residues.

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